3-PHENYLHEPTAMETHYLTRISILOXANE
Overview
Description
3-PHENYLHEPTAMETHYLTRISILOXANE is a chemical compound with the molecular formula C13H26O2Si3 and a molecular weight of 298.6008 g/mol . This compound is part of the organosilicon family, characterized by the presence of silicon atoms in its structure. It is commonly used in various industrial and scientific applications due to its unique chemical properties .
Mechanism of Action
Target of Action
It is known that many organosiloxanes, the chemical family to which this compound belongs, interact with various biological systems .
Mode of Action
A receptor is a cellular component that the drugs bind to and produce cellular action .
Biochemical Pathways
The compound is used as a chemical intermediate , suggesting that it may be involved in various biochemical reactions.
Pharmacokinetics
It is known that the compound is a liquid , which may influence its absorption and distribution in the body.
Result of Action
As a chemical intermediate , it likely contributes to the synthesis of other compounds, which could have various effects on cellular function.
Action Environment
Environmental factors can influence the action, efficacy, and stability of 3-PHENYLHEPTAMETHYLTRISILOXANE. For example, the compound is classified as a combustible liquid , suggesting that it should be kept away from heat, open flames, and sparks . Furthermore, the compound should be stored in a cool place to maintain its stability.
Preparation Methods
The synthesis of 3-PHENYLHEPTAMETHYLTRISILOXANE typically involves the reaction of phenyltrichlorosilane with hexamethyldisiloxane in the presence of a catalyst . The reaction conditions often include elevated temperatures and controlled environments to ensure the desired product’s purity and yield . Industrial production methods may involve large-scale reactors and continuous flow systems to optimize the synthesis process .
Chemical Reactions Analysis
3-PHENYLHEPTAMETHYLTRISILOXANE undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using strong oxidizing agents, leading to the formation of silanol derivatives.
Substitution: Substitution reactions can occur with halogenated compounds, where the phenyl group can be replaced by other functional groups.
Common reagents used in these reactions include platinum complex catalysts for silylation reactions and halogenated compounds for substitution reactions . The major products formed from these reactions are often silanol and silane derivatives .
Scientific Research Applications
3-PHENYLHEPTAMETHYLTRISILOXANE has a wide range of scientific research applications:
Comparison with Similar Compounds
3-PHENYLHEPTAMETHYLTRISILOXANE can be compared with other similar compounds such as:
Hexamethyldisiloxane: A simpler organosilicon compound used in similar applications but with different reactivity and properties.
Octamethylcyclotetrasiloxane: A cyclic organosilicon compound with distinct structural and chemical characteristics.
Trimethylsilyl chloride: Another silylating agent with different reactivity and applications.
The uniqueness of this compound lies in its specific structure, which imparts unique chemical properties and reactivity, making it suitable for specialized applications in various fields .
Properties
IUPAC Name |
trimethyl-(methyl-phenyl-trimethylsilyloxysilyl)oxysilane | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H26O2Si3/c1-16(2,3)14-18(7,15-17(4,5)6)13-11-9-8-10-12-13/h8-12H,1-7H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FNATTZRLLOIKNY-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C[Si](C)(C)O[Si](C)(C1=CC=CC=C1)O[Si](C)(C)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H26O2Si3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Related CAS |
42557-11-9 | |
Record name | Methylphenylsilanediol homopolymer, SRU, trimethylsilyl-terminated | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=42557-11-9 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
DSSTOX Substance ID |
DTXSID50203029 | |
Record name | 1,1,1,3,5,5,5-Heptamethyl-3-phenyltrisiloxane | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50203029 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
298.60 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
546-44-1 | |
Record name | 1,1,1,3,5,5,5-Heptamethyl-3-phenyltrisiloxane | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=546-44-1 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 1,1,1,3,5,5,5-Heptamethyl-3-phenyltrisiloxane | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000546441 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 1,1,1,3,5,5,5-Heptamethyl-3-phenyltrisiloxane | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50203029 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.